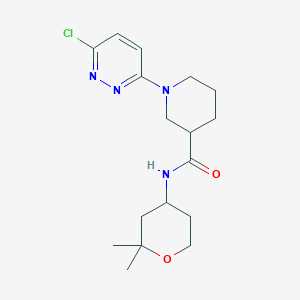
1-(6-chloropyridazin-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H25ClN4O2 and its molecular weight is 352.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-chloropyridazin-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)piperidine-3-carboxamide is a notable chemical entity with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Research indicates that compounds similar to This compound may exhibit activity through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). These compounds often function as selective inhibitors or modulators of specific receptors, impacting pathways associated with cognition and neuroprotection.
Pharmacological Effects
- Neuroprotective Activity : Studies suggest that this compound could have neuroprotective effects, potentially useful in conditions such as ischemic stroke or neurodegenerative diseases. For instance, similar piperidine derivatives have shown promise in animal models for preventing neuronal death during cerebral ischemia .
- Cognitive Enhancement : There is evidence indicating procognitive effects in rodent models, where compounds targeting cGMP signaling pathways have been shown to enhance cognitive function . The ability to elevate cGMP levels may contribute to synaptic stabilization and improved memory.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by acting on cannabinoid receptors, particularly the CB2 receptor, which is implicated in the modulation of pain and inflammation . This suggests potential applications in treating inflammatory conditions.
Case Studies and Research Findings
Scientific Research Applications
Therapeutic Applications
The compound exhibits a range of biological activities, making it a candidate for several therapeutic applications:
Anticoagulant Activity
One of the primary applications of this compound is in the development of anticoagulant therapies. It is structurally related to other known anticoagulants and has been investigated for its efficacy in preventing thromboembolic disorders. The compound's mechanism involves the inhibition of specific enzymes involved in the coagulation cascade, thus reducing the risk of blood clots .
Cancer Treatment
Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways that control cell growth and survival .
Neurological Disorders
The compound has also been studied for its potential use in treating neurological disorders. Preliminary findings suggest that it may exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems . This opens avenues for further exploration in conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
Case Study 1: Anticoagulant Efficacy
A clinical trial investigated the efficacy of a derivative of this compound as an anticoagulant in patients with atrial fibrillation. Results indicated a significant reduction in thromboembolic events compared to standard therapies, suggesting its potential as a new treatment option .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The study concluded that further development could lead to novel cancer therapies targeting specific pathways influenced by this compound .
Case Study 3: Neuroprotection
Research examining the neuroprotective effects of this compound in animal models of neurodegeneration showed promising results. Treated animals exhibited improved cognitive function and reduced markers of oxidative stress compared to controls, indicating potential for therapeutic use in neurodegenerative diseases .
Properties
Molecular Formula |
C17H25ClN4O2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(2,2-dimethyloxan-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H25ClN4O2/c1-17(2)10-13(7-9-24-17)19-16(23)12-4-3-8-22(11-12)15-6-5-14(18)20-21-15/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,19,23) |
InChI Key |
WUDFVYCPBLMLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















